N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
“N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic compound that contains a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring . The molecule also contains amide and ether functional groups .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized by coupling reactions . For instance, N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, along with amide and ether functional groups . The presence of these groups would be confirmed through spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of ether groups would increase its solubility in organic solvents, while the amide group could participate in hydrogen bonding .Scientific Research Applications
Protecting Group in Organic Synthesis
- The 3,4-dimethoxybenzyl group has been utilized as a novel N-protecting group for thiazetidine derivatives, offering efficient protection and smooth elimination capabilities (Grunder-Klotz & Ehrhardt, 1991).
Antimicrobial and Anticancer Properties
- Schiff bases derived from thiadiazole compounds, including those related to the N-(4,7-dimethoxybenzo[d]thiazol-2-yl) moiety, have shown significant antimicrobial activity against Staphylococcus epidermidis and cytotoxicity against cancer cell lines (Gür et al., 2020).
Anti-diabetic and Anti-hyperlipidemic Activity
- Thiazolidinedione derivatives, structurally related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl), have been investigated for their potential as anti-hyperglycemic and anti-hyperlipidemic agents (Shrivastava et al., 2016).
Molecular Structure and Intermolecular Interactions
- Studies on similar benzamide derivatives have provided insights into their molecular structure, intermolecular interactions, and implications in crystal packing and geometry (Karabulut et al., 2014).
Anticancer Agent Development
- Related compounds have been explored for their potential as anticancer agents, particularly as inhibitors of kinesin spindle protein, showing promise for cancer treatment (Theoclitou et al., 2011).
Cell Death Induction in Cancer Cells
- Thiazolides, including similar benzamide derivatives, have demonstrated the ability to induce cell death in colon carcinoma cell lines, offering potential therapeutic applications in cancer treatment (Brockmann et al., 2014).
Anticonvulsant Properties
- Thiadiazole derivatives have shown promising results as anticonvulsants, indicating potential applications in the treatment of seizure disorders (Sych et al., 2018).
Synthesis and Biological Activities
- Synthesis of novel benzofuran derivatives starting from naturally occurring visnagin, including those structurally related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl), has led to the discovery of compounds with significant anti-inflammatory, analgesic, and anticonvulsant activities (El-Sawy et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-22-11-6-5-10(9-14(11)25-4)17(21)20-18-19-15-12(23-2)7-8-13(24-3)16(15)26-18/h5-9H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNUXYSSCKCSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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